molecular formula C5H13NO3S B8512009 2-(dimethylamino)ethyl Methanesulfonate

2-(dimethylamino)ethyl Methanesulfonate

Cat. No.: B8512009
M. Wt: 167.23 g/mol
InChI Key: LUPMVIMQIVHFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)ethyl Methanesulfonate: is an organic compound that features a mesylate group attached to an ethyl chain, which is further bonded to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)ethyl Methanesulfonate typically involves the reaction of dimethylamine with 2-chloroethyl methanesulfonate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylamino)ethyl Methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the mesylate group to a hydroxyl group, yielding [2-hydroxyethyl]dimethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Products include azidoethyl dimethylamine, thioethyl dimethylamine, and alkoxyethyl dimethylamine.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is [2-hydroxyethyl]dimethylamine.

Scientific Research Applications

Chemistry: 2-(dimethylamino)ethyl Methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of amine derivatives and other functionalized compounds.

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl Methanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The mesylate group is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modifications that alter their activity and function.

Comparison with Similar Compounds

    [2-(Tosyloxy)ethyl]dimethylamine: Similar structure but with a tosylate group instead of a mesylate group.

    [2-(Bromoethyl)dimethylamine: Contains a bromo group instead of a mesylate group.

    [2-(Chloroethyl)dimethylamine: Contains a chloro group instead of a mesylate group.

Uniqueness: 2-(dimethylamino)ethyl Methanesulfonate is unique due to the presence of the mesylate group, which is a better leaving group compared to tosylate, bromo, and chloro groups. This makes it more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-(dimethylamino)ethyl methanesulfonate

InChI

InChI=1S/C5H13NO3S/c1-6(2)4-5-9-10(3,7)8/h4-5H2,1-3H3

InChI Key

LUPMVIMQIVHFCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N,N-dimethylethanolamine (Aldrich, 0.11 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.